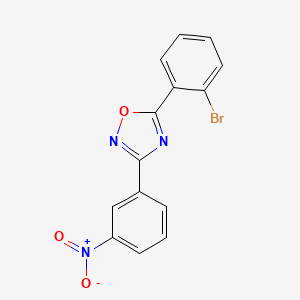![molecular formula C14H15N3O3S2 B5812783 6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)
6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole is a compound that has gained significant interest in scientific research. It is a benzothiazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicine.
Applications De Recherche Scientifique
6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole has been found to have potential applications in the field of medicine. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been proposed that this compound may inhibit bacterial growth by disrupting the bacterial cell membrane. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. In addition, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines, which play a role in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its anticancer, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the cytotoxic effects of this compound may limit its use in in vivo studies.
Orientations Futures
There are several future directions for research on 6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole. One area of interest is the development of analogs with improved efficacy and reduced toxicity. In addition, further studies are needed to elucidate the molecular targets of this compound and its mechanism of action. The potential use of this compound as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases also warrants further investigation. Finally, the development of novel methods for the synthesis of this compound may also be of interest.
Méthodes De Synthèse
The synthesis of 6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole involves the reaction of 2-mercapto-1,3-benzothiazole with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then treated with nitric acid to obtain the final compound. Other methods of synthesis have also been reported, including the reaction of 2-mercapto-1,3-benzothiazole with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide.
Propriétés
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13(16-6-2-1-3-7-16)9-21-14-15-11-5-4-10(17(19)20)8-12(11)22-14/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNJLYULIQAAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-cyclohexylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5812710.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)





![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)
